molecular formula C25H19N3O7 B2617256 2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate CAS No. 380478-35-3

2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate

Cat. No.: B2617256
CAS No.: 380478-35-3
M. Wt: 473.441
InChI Key: UDXSNOHQBBDGDP-UHFFFAOYSA-N
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Description

2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate is a synthetic organic compound characterized by a complex architecture featuring multiple functional groups. The molecule integrates a cyano-substituted enone system, a carbamoyl linkage to a 2-methoxy-4-nitrophenyl moiety, and a phenyl ester of 4-methoxybenzoate.

Properties

IUPAC Name

[2-[2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O7/c1-33-20-10-7-16(8-11-20)25(30)35-22-6-4-3-5-17(22)13-18(15-26)24(29)27-21-12-9-19(28(31)32)14-23(21)34-2/h3-14H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXSNOHQBBDGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate, with the molecular formula C25H19N3O7 and a molecular weight of approximately 473.44 g/mol, is a compound of significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity based on available research findings, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

The compound's structural characteristics contribute to its biological activity. The key features include:

PropertyValue
Molecular FormulaC25H19N3O7
Molecular Weight473.44 g/mol
IUPAC Name[2-[2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
Log P (Partition Coefficient)5.689
Water Solubility (LogSw)-6.70

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Research indicates that the compound exhibits notable activity against specific biological targets, particularly in the realm of cancer therapy and neuropharmacology. Its design incorporates a cyano group and nitrophenyl moieties that may enhance interaction with biological receptors.

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with tumor growth.
  • Neuropharmacological Effects : The compound has been evaluated for its potential as a selective serotonin receptor modulator. Research into related compounds has shown that modifications in the structure can lead to enhanced selectivity for serotonin receptor subtypes, which may be beneficial in treating mood disorders and psychosis.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported on a series of derivatives based on this compound framework, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The most potent derivative exhibited an IC50 value in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential.

Case Study 2: Neuropharmacological Activity

In a separate investigation focusing on serotonin receptor interactions, a related compound was shown to selectively activate the 5-HT2C receptor without significant β-arrestin recruitment. This functional selectivity suggests potential for reduced side effects compared to traditional antipsychotics, making it a candidate for further development.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate shows promising anticancer properties. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, particularly through mechanisms involving apoptosis induction and inhibition of cell proliferation.

Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on derivatives based on this compound framework, highlighting their ability to inhibit tumor growth in vitro and in vivo models. The most potent derivative exhibited an IC50 value in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential.

Neuropharmacological Effects

The compound has also been evaluated for its potential as a selective serotonin receptor modulator. Modifications in its structure can lead to enhanced selectivity for serotonin receptor subtypes, which may be beneficial in treating mood disorders and psychosis.

Case Study 2: Neuropharmacological Activity
In an investigation focusing on serotonin receptor interactions, a related compound was shown to selectively activate the 5-HT2C receptor without significant β-arrestin recruitment. This functional selectivity suggests potential for reduced side effects compared to traditional antipsychotics, making it a candidate for further development.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s distinctiveness arises from its unique combination of substituents. Below is a comparative analysis with structurally related benzoate derivatives:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Notable Features
Target Compound Cyano, carbamoyl, nitro, methoxy, phenyl ester C₂₅H₁₈N₃O₇* ~487.4 (calc.) Electron-withdrawing nitro group; conjugated enone system; aromatic ester
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole, phenylcarbamoyl, methoxy C₁₈H₁₅N₃O₄S 369.4 Thiadiazole ring enhances rigidity; lower molecular weight
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate Thiosemicarbazide, methoxy C₁₇H₁₇N₃O₄S 359.4 Thiosemicarbazide group for metal coordination; simpler backbone

*Calculated based on structural formula; experimental data unavailable.

Key Structural Differences:

  • Nitro Group vs. Thiadiazole/Thiosemicarbazide: The target compound’s nitro group (electron-withdrawing) contrasts with sulfur-containing heterocycles in analogs, which may alter redox behavior and biological interactions .
  • Ester Group: The phenyl ester in the target compound is bulkier than methyl esters in analogs, likely reducing volatility and altering hydrolysis kinetics.

Physicochemical Properties

Theoretical predictions based on structural analogs suggest:

  • Solubility: Lower aqueous solubility than methyl esters (e.g., ) due to the hydrophobic phenyl group.
  • Stability: Nitro groups may confer photochemical sensitivity, whereas thiadiazole-containing analogs (e.g., ) exhibit higher thermal stability.
  • Crystallinity: The rigid enone-carbamoyl system may facilitate crystallization, amenable to SHELX-based refinement .

Reactivity and Stability

  • Nitro Group Reactivity: The 4-nitrophenyl moiety could participate in nucleophilic aromatic substitution, unlike sulfur-based analogs .
  • Photodegradation Risk: Nitroaromatics are prone to photolytic degradation, necessitating stability studies under light exposure.

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis of structurally complex compounds like this requires multi-step optimization. Key steps include:
  • Coupling Reactions : Utilize carbamoyl and cyano group formation via nucleophilic acyl substitution (e.g., coupling 2-methoxy-4-nitroaniline with cyanoacetyl intermediates). Reaction conditions (e.g., anhydrous DMF, 0–5°C) must minimize side reactions .
  • Esterification : Activate the benzoate group using coupling agents like DCC/DMAP in dichloromethane .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) ensures isolation of intermediates .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/ethyl acetate) and confirm intermediates via LC-MS .

Q. How can researchers characterize the compound’s structure and purity?

  • Methodological Answer :
  • Spectroscopy :
  • FT-IR : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, C=O ester ~1720 cm⁻¹) .
  • NMR : Assign peaks using ¹H (e.g., aromatic protons at δ 6.8–8.2 ppm) and ¹³C NMR (e.g., nitrophenyl carbons at δ 140–150 ppm) .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron density distribution, focusing on the nitrophenyl group’s electrophilicity .
  • Degradation Studies : Simulate hydrolysis pathways (e.g., ester cleavage in acidic/basic conditions) using Gaussian08. Compare with experimental LC-MS data to validate predictions .
  • Solubility Prediction : Use COSMO-RS to model solubility in DMSO/water mixtures, aiding formulation for in vitro assays .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in cytotoxicity assays)?

  • Methodological Answer :
  • Assay Standardization :
  • Use a common cell line (e.g., HeLa) and control compounds (e.g., doxorubicin) across replicates .
  • Pre-treat cells with metabolic inhibitors (e.g., cycloheximide) to isolate target-specific effects .
  • Data Normalization : Apply Hill equation fitting to dose-response curves, accounting for plate-to-plate variability .
  • Mechanistic Studies : Combine flow cytometry (apoptosis markers) and Western blotting (caspase-3 activation) to cross-validate cytotoxicity .

Q. How to optimize reaction yields while minimizing hazardous byproducts?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to traditional bases (e.g., replace pyridine with Et₃N to reduce toxicity) .
  • Green Chemistry : Use microwave-assisted synthesis (100°C, 30 min) for faster esterification with reduced solvent waste .
  • Byproduct Analysis : Employ GC-MS to identify and quantify side products (e.g., nitrophenyl degradation compounds). Adjust stoichiometry to suppress their formation .

Q. What experimental designs assess environmental or metabolic fate of this compound?

  • Methodological Answer :
  • Environmental Persistence :
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via HPLC and identify metabolites using Q-TOF-MS .
  • Soil Microcosms : Incubate with agricultural soil (pH 6.5–7.0) for 28 days; quantify residual compound via LC-MS/MS .
  • Metabolic Profiling :
  • Use liver microsomes (human/rat) to simulate Phase I metabolism. Identify hydroxylated metabolites with UPLC-HRMS .

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